N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a structurally complex acetamide derivative characterized by three key moieties:
- 4-Fluorophenylmethyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
This compound’s synthesis likely involves intermediates such as N-(4-fluorophenyl)-2-chloroacetamide, a precursor for quinoline-oxy-acetamide derivatives . Its structural complexity positions it as a candidate for drug discovery, particularly in central nervous system (CNS) disorders.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2/c29-23-12-9-21(10-13-23)19-30-27(34)20-35-25-8-4-5-22-11-14-26(31-28(22)25)33-17-15-32(16-18-33)24-6-2-1-3-7-24/h1-14H,15-20H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXMDRNKBMAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=C(C=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the quinoline intermediate can be synthesized through a Friedländer reaction, while the piperazine derivative can be prepared via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with additional hydrogen atoms .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights structural differences between the target compound and related acetamides:
Key Observations :
- Quinoline Modifications: Bromination (e.g., 5,7-dibromo in ) increases molecular weight and may alter receptor affinity compared to the target compound’s phenylpiperazine group.
- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound improves metabolic stability over 2-methoxyphenyl analogs, which are prone to demethylation .
- Piperazine vs. Urea/Thiadiazole : Piperazine moieties (target compound) are associated with CNS activity, while urea (e.g., daimuron ) or thiadiazole groups (e.g., FOE 5043 ) are common in agrochemicals.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group, a piperazine moiety, and an acetamide functional group, positioning it as a candidate for various therapeutic applications, particularly in the treatment of neurological disorders.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure contributes to its unique pharmacological profile. The presence of the fluorine atom is believed to enhance lipophilicity and receptor binding affinity, which are critical for its biological activity.
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant activity. Studies involving animal models have shown that compounds with similar structures often demonstrate efficacy in reducing seizure activity. The mechanism of action is thought to involve modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission within the central nervous system (CNS) .
Table 1: Comparison of Anticonvulsant Activity of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Similar piperazine structure | Anticonvulsant |
| N-morpholino-acetamide | Lacks fluorine substitution | Lower efficacy compared to piperazine derivatives |
| N-(3-trifluoromethylphenyl)-2-(4-pyrimidin-2-yl)piperazine | Contains trifluoromethyl group | Enhanced activity against seizures |
The modifications in the molecular structure of these compounds directly influence their biological activity, with fluorine substitutions appearing to enhance efficacy .
The anticonvulsant effect of this compound is primarily attributed to its interaction with GABA receptors. By enhancing GABAergic transmission, this compound may reduce neuronal excitability and prevent the onset of seizures. Additionally, structural modifications that increase lipophilicity may facilitate better penetration across the blood-brain barrier, thereby improving therapeutic outcomes .
Research Findings and Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various models:
- Animal Model Studies : In controlled experiments, this compound demonstrated significant anticonvulsant effects in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies indicated that while the compound showed promise, its efficacy was generally lower than that of established antiepileptic drugs like phenytoin .
- Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that variations in the piperazine moiety significantly impacted biological activity. For example, replacing the phenylpiperazine group with other piperazine derivatives led to decreased anticonvulsant properties, highlighting the importance of specific structural features for maintaining activity .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound suggest that its lipophilic nature allows for effective distribution within the CNS, which is essential for achieving therapeutic concentrations at target sites .
Q & A
Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide?
- Methodology : Multi-step synthesis typically involves: (i) Preparation of the quinolin-8-yloxy core via nucleophilic substitution of 8-hydroxyquinoline derivatives with chloroacetamide intermediates . (ii) Introduction of the 4-phenylpiperazine moiety via Buchwald–Hartwig amination or SNAr reactions under palladium catalysis . (iii) Final functionalization with the 4-fluorobenzyl group using reductive amination or alkylation .
- Critical Parameters : Reaction temperatures (80–120°C), solvent choice (e.g., DMF for polar aprotic conditions), and purification via column chromatography (silica gel, eluent: EtOAc/hexane) .
Q. How is the molecular structure of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm proton environments (e.g., quinoline C-H at δ 8.5–9.0 ppm, piperazine N-CH at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for CHFNO: 513.22 g/mol) .
- X-ray Crystallography : SHELX software for crystal structure refinement (if single crystals are obtained) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In Vitro Screens :
- Kinase Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
- Antimicrobial Testing : MIC determination against Gram-positive/negative strains via broth microdilution .
- Data Interpretation : IC values <10 µM suggest therapeutic potential; discrepancies between assays require validation via orthogonal methods (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or piperazine (e.g., methyl, cyclopropyl) groups .
- Pharmacophore Mapping : Overlay crystal structures (if available) with docking simulations (AutoDock Vina) to identify critical binding motifs .
- Data Analysis : Use Hansch analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties (logP, Hammett constants) with activity .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Methods :
- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to proteins (e.g., serum albumin for pharmacokinetic profiling) .
- Cellular Imaging : Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization .
- Validation : Cross-reference with CRISPR/Cas9 gene knockout models to confirm target specificity .
Q. How are contradictions in experimental data resolved (e.g., conflicting IC values)?
- Troubleshooting :
- Assay Conditions : Check for solvent interference (DMSO tolerance <1%), pH stability, and temperature control .
- Orthogonal Techniques : Validate enzyme inhibition with cellular thermal shift assays (CETSA) or isothermal titration calorimetry (ITC) .
- Statistical Rigor : Apply Grubbs’ test to identify outliers; use Bayesian meta-analysis for cross-study comparisons .
Q. What computational strategies optimize its pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME for bioavailability, BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : GROMACS simulations to assess membrane penetration and stability in lipid bilayers .
- Experimental Follow-up : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
